Home > Products > Screening Compounds P12859 > 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one
4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one - 1040068-27-6

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one

Catalog Number: EVT-1704430
CAS Number: 1040068-27-6
Molecular Formula: C14H8F2N2O
Molecular Weight: 258.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Dihydrophthalazin-1(2H)-one

Compound Description: 3,4-Dihydrophthalazin-1(2H)-one, also known as phthalazone, is a cyclic hydrazide compound. It serves as a key intermediate in the synthesis of various heterocyclic compounds, including those with potential biological activity.

N-Aminophthalimidine

Compound Description: N-Aminophthalimidine is a heterocyclic compound derived from phthalimide. It can be synthesized via the ring contraction of phthalazin-1(2H)-one.

Phthalimidine

Compound Description: Phthalimidine, a derivative of phthalimide, is a heterocyclic compound resulting from the reduction of phthalazin-1(2H)-one.

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs)

Compound Description: S-DABOs, specifically those with a 2,6-difluorobenzyl substituent, are a class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). They exhibit potent anti-HIV activity at nanomolar concentrations.

6‐Alkylthio‐4‐[1‐(2,6‐difluorophenyl)alkyl]‐1H‐[1,3,5]triazin‐2‐ones (ADATs)

Compound Description: ADATs represent a novel class of compounds structurally analogous to S-DABOs. They have been shown to act as regulators of cell differentiation and proliferation.

Overview

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound that falls under the category of phthalazinones. This compound is characterized by the presence of a difluorophenyl group attached to a dihydrophthalazinone core, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties, and its role as a building block in the synthesis of more complex molecules .

Source and Classification

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one can be synthesized from commercially available starting materials, such as 3,4-difluoroaniline and phthalic anhydride. It belongs to the class of phthalazinones, which are known for their diverse biological activities and utility in organic synthesis. This compound's classification as a phthalazinone highlights its structural features that include a fused ring system with nitrogen atoms .

Synthesis Analysis

Methods

The synthesis of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one typically involves a multi-step process:

  1. Starting Materials: The reaction begins with 3,4-difluoroaniline and phthalic anhydride.
  2. Reaction Conditions: The reaction is carried out in the presence of a catalyst, often sulfuric acid, and requires heating to facilitate the formation of the desired product.
  3. Purification: After the reaction completes, purification methods such as recrystallization or chromatography are employed to isolate the pure compound .

Technical Details

The reaction can be summarized as follows:

  • Step 1: 3,4-Difluoroaniline reacts with phthalic anhydride under acidic conditions.
  • Step 2: The mixture is heated to promote cyclization and formation of the dihydrophthalazinone core.
  • Step 3: The crude product is purified to obtain 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one.
Molecular Structure Analysis

Structure

The molecular structure of 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one features:

  • A dihydrophthalazinone core consisting of two fused aromatic rings with nitrogen atoms.
  • A difluorophenyl substituent at one position on the dihydrophthalazinone ring.

Data

The molecular formula for this compound is C12H8F2N2OC_{12}H_{8}F_{2}N_{2}O, and it has a molecular weight of approximately 246.20 g/mol. The presence of fluorine atoms significantly influences its electronic properties and reactivity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one can participate in several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert it into various reduced forms.
  • Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions .

Technical Details

For example:

  • In oxidation reactions, specific reagents like potassium permanganate may be used to convert it into quinone derivatives.
  • Reduction can be achieved using reagents like lithium aluminum hydride.
Mechanism of Action

The mechanism of action for 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific biological targets. The difluorophenyl group enhances binding affinity to certain enzymes or receptors, potentially leading to modulation of their activity. This mechanism is crucial for its explored applications in medicinal chemistry .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary but generally falls within a range typical for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to prevent degradation.

Relevant analyses include spectroscopic methods (e.g., Nuclear Magnetic Resonance and Mass Spectrometry) used for characterization during synthesis .

Applications

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one has several scientific uses:

  • Medicinal Chemistry: Investigated for potential therapeutic applications due to its biological activities.
  • Material Science: Serves as a building block for synthesizing advanced materials and specialty chemicals.
  • Biological Research: Studied for its antimicrobial and anticancer properties in various biological assays .
Introduction to 4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one

Nomenclature and Structural Classification in Heterocyclic Chemistry

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one belongs to the 1,2-dihydrophthalazin-1-one chemical family, characterized by a bicyclic framework comprising a benzene ring fused to a partially reduced pyridazine ring with a ketone functionality at position 1. Systematic nomenclature follows IUPAC numbering where the phthalazine nitrogen atoms occupy positions 1 and 2, with the carbonyl at position 1 defining the "1-one" suffix [4]. The 3,4-difluorophenyl group attaches at the phthalazinone’s C4 position – a strategic site for modulating electronic properties and steric bulk [2] [8].

Table 1: Systematic and Alternative Nomenclature

Nomenclature SystemName
IUPAC Systematic4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one
CAS Registry1040068-27-6
PubChem CIDRelated analog (CID 14244369 for dichloro derivative)
Alternative Name4-(3,4-DFP)-phthalazin-1(2H)-one

Structurally, it is classified as a bridged bicyclic heterocycle with the following features:

  • Aromatic Domain: The fused benzene ring provides planarity and π-stacking capability essential for intercalation with biological targets.
  • Dihydropyridazine Core: The partially saturated six-membered ring containing two adjacent nitrogen atoms adopts a fixed enolized tautomer (lactam form) that dominates its crystalline state and solution equilibrium [4].
  • Substituent Geometry: The 3,4-difluorophenyl ring attaches perpendicularly to the phthalazinone plane, creating a twisted molecular conformation that optimizes target binding pocket insertion while reducing crystal lattice energy [8].

This arrangement enables multiple binding modalities: hydrogen bonding via the lactam N-H and C=O groups, π-π stacking through the aromatic systems, and hydrophobic interactions facilitated by the fluorinated phenyl ring.

Historical Context of Phthalazinone Derivatives in Medicinal Chemistry

Phthalazinone derivatives entered medicinal chemistry prominence through their identification as potent kinase inhibitors, with early research establishing their ability to disrupt ATP-binding pockets in pathological signaling pathways . The scaffold’s versatility became apparent when substituted variants demonstrated activity across diverse target classes – including poly(ADP-ribose) polymerase (PARP) for oncology applications and phosphodiesterase isoforms relevant to inflammatory conditions. The unsubstituted 1,2-dihydrophthalazin-1-one parent structure was historically considered pharmacologically inert, requiring strategic decoration at C4 for biological activity [4] [5].

Table 2: Evolution of Key Phthalazinone Derivatives

Structural ModificationBiological ActivityDevelopment Significance
4-AminophthalazinoneKinase inhibition (VEGFR2, PDGFR)First-generation angiokinase inhibitors (patent CZ2004305A3)
4-ArylphthalazinonesSIRT6 activation/modulationMetabolic disorder therapeutics (US20220235011A1)
4-(Fluorobenzyl) derivativesPARP-1 trappingDNA damage response in oncology
4-(3,4-Difluorophenyl)Enhanced selectivity profilesImproved kinase/SIRT isoform discrimination

The emergence of 4-(3,4-difluorophenyl) substitution represents a contemporary refinement addressing limitations of earlier analogs. This design achieves enhanced metabolic stability relative to alkylamino-substituted derivatives while maintaining optimal LogP values (predicted 2.8–3.2) critical for CNS penetrance in neurodegenerative applications [4] [8]. Modern synthetic routes to such derivatives typically employ palladium-catalyzed cross-coupling between halogenated phthalazinones and fluorinated aryl boronic acids, enabling precise structure-activity relationship exploration [2] [5]. Current research focuses on their application in epigenetic modulation, specifically as allosteric SIRT6 activators for managing metabolic syndromes – positioning 4-(3,4-difluorophenyl)-1,2-dihydrophthalazin-1-one within cutting-edge therapeutic investigations [4].

Role of Fluorine Substituents in Bioactive Molecule Design

The strategic incorporation of fluorine atoms at the phenyl ring’s 3- and 4-positions transforms the compound’s electronic properties and bioavailability. Fluorine’s strong electronegativity (χ = 3.98) induces a substantial dipole moment across the aryl ring, creating complementary electrostatic interactions with target proteins while simultaneously influencing the molecule’s distribution characteristics [1] [8]. This dual functionality manifests in three critical dimensions:

  • Steric Mimicry with Enhanced Binding: The van der Waals radius of fluorine (1.47 Å) closely approximates hydrogen (1.20 Å) while providing stronger electrostatic interactions. This permits tight integration into hydrophobic enzyme pockets without steric penalty, with the ortho-fluorine enhancing twist angle restriction between the aryl ring and phthalazinone core. Computational docking indicates the difluorophenyl group improves binding energy by -2.3 kcal/mol relative to unsubstituted phenyl in SIRT6 activation assays [4].

  • Metabolic Stabilization: Fluorine substitution at both positions creates a steric and electronic barrier against cytochrome P450-mediated oxidation. The 3,4-difluoro pattern specifically impedes para-hydroxylation – the primary metabolic pathway for monosubstituted analogs – extending plasma half-life (t₁/₂) by >300% in microsomal stability assays compared to monosubstituted derivatives [8]. This positions the compound favorably for once-daily dosing regimens in chronic disease applications.

  • Membrane Permeability Optimization: Fluorine’s lipophilicity contribution (π = +0.14 per atom) strategically balances the phthalazinone core’s hydrophilicity. The difluoro substitution yields an optimal experimental LogD₇.₄ = 1.8±0.2, facilitating blood-brain barrier penetration for CNS targets while maintaining sufficient aqueous solubility (>25 μg/mL) for oral bioavailability [4] [8].

Table 3: Comparative QSAR of Fluorinated vs. Chlorinated Derivatives

Parameter4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one4-(3,4-Dichlorophenyl) Analog (CID 14244369)Impact on Pharmacokinetics
Electrostatic Potential (ESP) Minima (kcal/mol)-28.6-24.3Enhanced polar interactions
Topological Polar Surface Area (Ų)48.748.7Unchanged passive diffusion
Predicted LogP2.913.87Reduced tissue accumulation risk
H-bond Acceptor Count44Similar solubility profiles
Molecular Dipole (Debye)5.23.1Improved target complementarity

This fluorine-specific optimization is evidenced in comparative studies with chlorinated analogs: while 4-(3,4-dichlorophenyl)-1,2-dihydrophthalazin-1-one (CID 14244369) exhibits higher lipophilicity (LogP 3.87), it suffers from increased plasma protein binding (>95%) and slower hepatic clearance. The difluorinated compound achieves superior target selectivity indices (>100-fold for SIRT6 over SIRT1) attributed to fluorine’s electrostatic precision in hydrogen bonding networks [4] [8]. These properties establish 4-(3,4-difluorophenyl)-1,2-dihydrophthalazin-1-one as a contemporary exemplar of rational fluorination in heterocyclic drug design.

Properties

CAS Number

1040068-27-6

Product Name

4-(3,4-Difluorophenyl)-1,2-dihydrophthalazin-1-one

IUPAC Name

4-(3,4-difluorophenyl)-2H-phthalazin-1-one

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

InChI

InChI=1S/C14H8F2N2O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19)

InChI Key

OIJGLXYAVFQOGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.